

hGAPDH-IN-1 Target Engagement in Cells: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to confirm and quantify the target engagement of **hGAPDH-IN-1**, a specific and potent covalent inhibitor of human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH), within a cellular context.[1] hGAPDH is a key glycolytic enzyme that is often upregulated in cancer cells, making it a promising target for anticancer therapies.[2][3][4] The following sections detail experimental protocols for assessing the enzymatic activity of hGAPDH, and established biophysical methods to measure target engagement in live cells.

Core Concepts in Target Engagement

Understanding whether a compound reaches and binds to its intended intracellular target is a critical step in drug discovery. For **hGAPDH-IN-1**, a covalent inhibitor, target engagement can be assessed through various methods that measure either the direct binding to the hGAPDH protein or the functional consequence of this binding, which is the inhibition of its enzymatic activity.

Quantitative Data Summary

While specific quantitative cellular target engagement data for **hGAPDH-IN-1** in assays such as CETSA, NanoBRET, or Fluorescence Polarization is not extensively available in the public domain, the following table summarizes the reported inhibitory activity of a closely related



spirocyclic 3-bromo-4,5-dihydroisoxazole derivative (compound 11), which demonstrates potent inhibition of recombinant hGAPDH and antiproliferative effects in pancreatic cancer cell lines.[5]

Parameter	Value	Assay Conditions	Cell Line/System	Reference
Enzyme Inhibition				
Recombinant hGAPDH Inhibition	Full inhibition	10 μM compound, 48h incubation at 37°C	Recombinant hGAPDH	
Cellular Activity				
Intracellular hGAPDH Inhibition	30 - 70%	10 μM compound, 48h incubation	PANC-1, PaCa- 3, MIA PaCa-2, BxPC3	
Antiproliferative Activity				-
PANC-1	Growth Reduction	5 μM and 10 μM compound, 48h	PANC-1	
PaCa-3	Growth Reduction	5 μM and 10 μM compound, 48h	PaCa-3	-
MIA PaCa-2	Growth Reduction	5 μM and 10 μM compound, 48h	MIA PaCa-2	_
BxPC3	Growth Reduction	5 μM and 10 μM compound, 48h	BxPC3	

Experimental Protocols

This section provides detailed protocols for key experiments to determine **hGAPDH-IN-1** target engagement.



hGAPDH Enzymatic Activity Assay

This assay measures the enzymatic activity of hGAPDH by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm. Inhibition of this activity is a direct measure of target engagement.

Materials:

- Recombinant human GAPDH
- Triethanolamine buffer (100 mM, pH 7.6)
- 3-Phosphoglyceric acid (3-PGA)
- Adenosine 5'-triphosphate (ATP)
- Magnesium Sulfate (MgSO4)
- β-Nicotinamide adenine dinucleotide, reduced form (NADH)
- 3-Phosphoglyceric Phosphokinase (3-PGK)
- hGAPDH-IN-1 or other test compounds
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Protocol:

- Prepare Reagent Mix: In a suitable tube, prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ATP, MgSO4, and NADH.
- Prepare Enzyme Solution: Immediately before use, prepare a solution of 3-PGK in cold triethanolamine buffer.
- Initiate Reaction:
 - To each well of the 96-well plate, add the reagent mix.

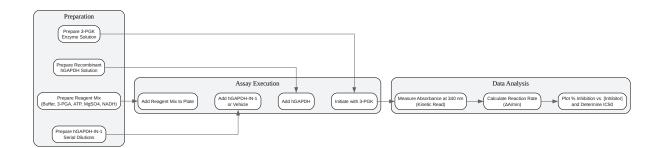




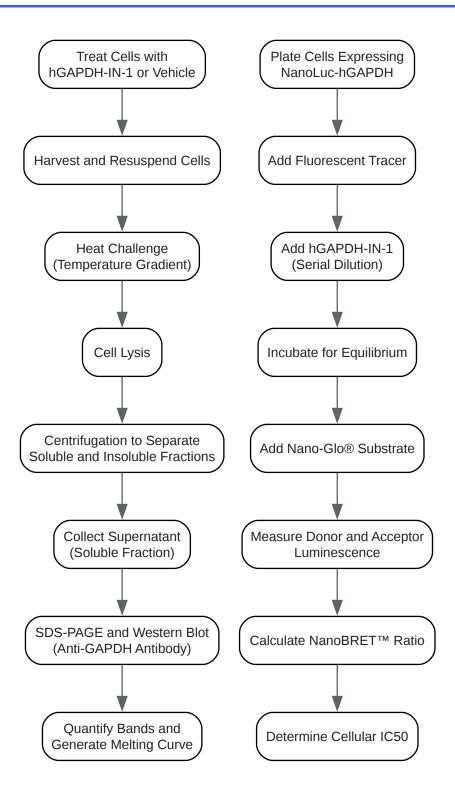


- Add the test compound (hGAPDH-IN-1) at various concentrations or a vehicle control.
- Add the recombinant hGAPDH enzyme solution to all wells except the blank.
- To initiate the reaction, add the 3-PGK enzyme solution to all wells.
- Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for a period of 5-10 minutes. The rate of NADH oxidation is proportional to the GAPDH activity.
- Data Analysis: Calculate the rate of reaction (ΔA340nm/minute) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

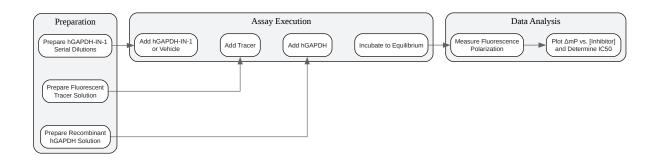




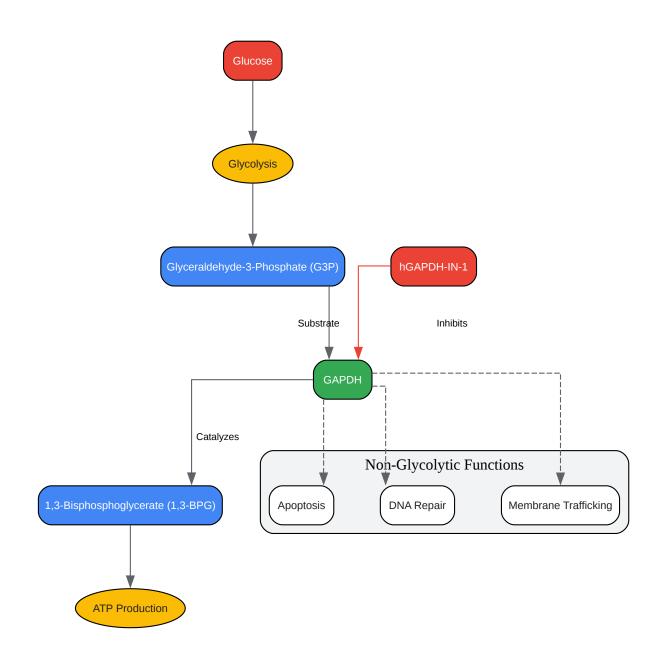












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